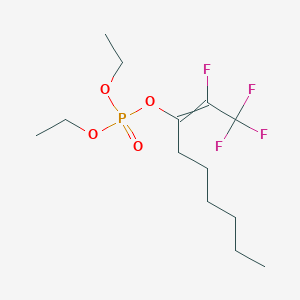
Diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate is an organophosphorus compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate typically involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
Diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl fluorophosphonate
- Diethyl 1,1,1-trifluoronon-2-EN-3-YL phosphate
Uniqueness
Diethyl 1,1,1,2-tetrafluoronon-2-EN-3-YL phosphate is unique due to the presence of four fluorine atoms, which significantly influence its chemical reactivity and properties. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substituents.
Properties
CAS No. |
113487-26-6 |
|---|---|
Molecular Formula |
C13H23F4O4P |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
diethyl 1,1,1,2-tetrafluoronon-2-en-3-yl phosphate |
InChI |
InChI=1S/C13H23F4O4P/c1-4-7-8-9-10-11(12(14)13(15,16)17)21-22(18,19-5-2)20-6-3/h4-10H2,1-3H3 |
InChI Key |
GWSGHXZSVJLLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(C(F)(F)F)F)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















